4-[(E)-(dibenzylhydrazinylidene)methyl]phenol
Description
4-[(E)-(Dibenzylhydrazinylidene)methyl]phenol is a hydrazone-based compound characterized by a phenolic core substituted with a dibenzylhydrazinylidene moiety. Hydrazones are widely studied for their diverse applications in coordination chemistry, catalysis, and medicinal chemistry due to their ability to form stable complexes with metal ions and modulate biological activities . This compound’s structure features an (E)-configured imine linkage, which influences its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
4-[(E)-(dibenzylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21-13-11-18(12-14-21)15-22-23(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15,24H,16-17H2/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSJKTQQXQNEHK-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(dibenzylhydrazinylidene)methyl]phenol typically involves the condensation reaction between 4-hydroxybenzaldehyde and dibenzylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
This includes optimizing reaction conditions to enhance yield and purity, as well as employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(dibenzylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as chromic acid.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-[(E)-(dibenzylhydrazinylidene)methyl]phenol has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-(dibenzylhydrazinylidene)methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the hydrazone linkage can interact with nucleophilic and electrophilic species. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-(2-(2,4-Dinitrophenyl)hydrazone)methyl Derivatives (IND-X and IND-Y)
- Structure: IND-X (4-(2-(2,4-dinitrophenyl)hydrazone)methyl-2-methoxyphenol) and IND-Y (4-(2-(2,4-dinitrophenyl)hydrazone)methyl)benzene-1,3-diol) share a hydrazone backbone but differ in substituents. IND-X has a methoxy group, while IND-Y features two hydroxyl groups on the benzene ring .
- Key Differences: The additional hydroxyl groups in IND-Y enhance its acidity and hydrogen-bonding capacity compared to 4-[(E)-(dibenzylhydrazinylidene)methyl]phenol, which lacks such polar substituents. This may influence solubility and crystal packing .
Orthorhombic Polymorph of 4-(2-Phenyldiazenyl)-2-[(phenylimino)methyl]phenol
- Comparison: The absence of intramolecular hydrogen bonding in the orthorhombic polymorph contrasts with hydrazones like this compound, where bulky dibenzyl groups may sterically hinder planar configurations .
4-[Bis(thiazol-2-ylamino)methyl]phenol
(E)-2,4-Di-tert-butyl-6-(((2-fluorophenyl)imino)methyl)phenol
- Synthesis: Formed by refluxing 3,5-di-tert-butylsalicylaldehyde with 2-fluoroaniline in ethanol (80% yield) .
- Key Feature: The electron-withdrawing fluorine atom and bulky tert-butyl groups increase thermal stability and steric protection of the phenolic -OH group, a contrast to the electron-neutral benzyl substituents in the target compound .
Tyrosinase Inhibition
- 4-[Bis(thiazol-2-ylamino)methyl]phenol: Exhibits potent tyrosinase inhibition (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM) and ascorbic acid (IC₅₀ = 385.6 µM) .
- Comparison : The dibenzylhydrazinylidene analog’s activity is unreported, but its lack of thiazole heterocycles—critical for metal chelation in tyrosinase inhibition—suggests lower efficacy unless compensated by alternative binding modes .
Antimicrobial and Antiparasitic Activity
- Thiazole and Oxadiazole Derivatives : Artemisinin-based thiazoles show high selectivity against Toxoplasma gondii (IC₅₀ < 1 µM) .
- Relevance: While this compound’s bioactivity is undocumented, its hydrazone scaffold could be functionalized with bioactive groups (e.g., sulfonamides or triazoles) to enhance antimicrobial properties .
Electronic and Solubility Profiles
Electron-Withdrawing Substituents
- 4-[(E)-(4-Nitrobenzylidene)amino]phenol: The nitro group increases electrophilicity at the imine carbon, enhancing reactivity toward nucleophiles compared to the electronically neutral dibenzyl analog .
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